![molecular formula C20H19N7O2 B2469865 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1396863-64-1](/img/structure/B2469865.png)
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a pyrazole ring. These are all heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, the synthesis of similar compounds often involves reactions such as transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in various reactions such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. Generally, compounds with these types of rings have high thermal stability and are resistant to oxidation and reduction .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazoles are essential heterocyclic motifs in pharmaceuticals. This compound’s unique structure could serve as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to develop potential therapeutics. By modifying substituents on the imidazole ring, scientists can fine-tune its pharmacological properties, including bioavailability, selectivity, and metabolic stability .
Proton-Conductive Materials
Given the coordination advantages of N-heterocyclic carboxylate ligands, this compound could contribute to the construction of metal-organic frameworks (MOFs) for proton conduction research. MOFs based on imidazole derivatives have shown promise in applications like fuel cells and sensors. Investigating the proton conductivity of this compound within MOFs could lead to innovative materials for energy storage and conversion .
a. Peptide/Protein Synthesis: Researchers can utilize N-acyl imidazole chemistry to synthesize peptides and proteins. The compound’s reactivity allows for efficient amide bond formation, making it valuable in solid-phase peptide synthesis and protein labeling .
b. Chemical Labeling of Native Proteins: By incorporating N-acyl imidazole-based tags, scientists can selectively label native proteins of interest (POIs). These tags enable site-specific modification, facilitating studies on protein function, localization, and interactions.
c. RNA Structural Analysis: N-acyl imidazoles can be employed to probe RNA structures. Their ability to react with specific functional groups in RNA molecules allows researchers to map secondary and tertiary structures, aiding in understanding RNA function and folding dynamics.
d. RNA Functional Manipulation: Functionalizing RNA with N-acyl imidazole derivatives provides a powerful tool for modulating RNA behavior. Researchers can selectively modify RNA sequences to alter their function, stability, or interactions with other biomolecules.
Optical Materials
Considering the compound’s aromatic and conjugated structure, it may find applications in optical materials. Researchers can explore its fluorescence properties, light absorption, or luminescence behavior for potential use in sensors, displays, or optoelectronic devices.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-25-17(13-16(23-25)15-5-3-2-4-6-15)20(29)22-10-12-27-19(28)8-7-18(24-27)26-11-9-21-14-26/h2-9,11,13-14H,10,12H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGSLDYALZSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
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